(R)-1-Cbz-3-Boc-Aminopyrrolidine
CAS No.: 122536-75-8
Cat. No.: VC20849395
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 122536-75-8 |
---|---|
Molecular Formula | C17H24N2O4 |
Molecular Weight | 320.4 g/mol |
IUPAC Name | benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate |
Standard InChI | InChI=1S/C17H24N2O4/c1-17(2,3)23-15(20)18-14-9-10-19(11-14)16(21)22-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,18,20)/t14-/m1/s1 |
Standard InChI Key | VCCUTXNUDLVCTI-CQSZACIVSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCC2=CC=CC=C2 |
SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)C(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
(R)-1-Cbz-3-Boc-Aminopyrrolidine (CAS: 122536-75-8) is a pyrrolidine derivative featuring two distinct protecting groups: a carbobenzyloxy (Cbz) group at the 1-position and a tert-butoxycarbonyl (Boc) group protecting the amino functionality at the 3-position. The systematic IUPAC name for this compound is benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate . The compound possesses stereochemical specificity with the R configuration at the C3 position, contributing to its utility in asymmetric synthesis.
Basic Identification Parameters
Parameter | Value |
---|---|
CAS Number | 122536-75-8 |
Molecular Formula | C₁₇H₂₄N₂O₄ |
Molecular Weight | 320.38-320.389 g/mol |
Appearance | White powder |
Standard Purity | ≥97% |
InChI Key | VCCUTXNUDLVCTI-CQSZACIVSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C(=O)OCc2ccccc2 |
The compound's structure includes a pyrrolidine ring with a stereogenic center at the 3-position bearing an amino group protected by the Boc (tert-butoxycarbonyl) group. The nitrogen of the pyrrolidine ring is protected with a Cbz (carbobenzyloxy) group .
Physical and Chemical Properties
(R)-1-Cbz-3-Boc-Aminopyrrolidine exists as a white crystalline powder at room temperature. Its physical and chemical properties make it stable for storage and handling in laboratory settings while providing suitable reactivity for synthetic applications.
Reactivity Profile
The primary reactivity features of (R)-1-Cbz-3-Boc-Aminopyrrolidine are associated with the selective deprotection of its protecting groups:
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The Boc group is acid-sensitive and can be removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane)
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The Cbz group is susceptible to hydrogenolysis (typically using H₂ with Pd/C catalyst)
This orthogonal protection strategy enables selective functionalization of the molecule, allowing for controlled synthetic transformations at either nitrogen center .
Synthetic Applications
The value of (R)-1-Cbz-3-Boc-Aminopyrrolidine in organic synthesis stems from its well-defined stereochemistry and the presence of orthogonally protected nitrogen atoms, making it an excellent building block for complex molecule synthesis.
Pharmaceutical Intermediates
(R)-1-Cbz-3-Boc-Aminopyrrolidine serves as a key intermediate in the synthesis of various pharmaceutically active compounds, particularly those requiring stereospecific pyrrolidine scaffolds. The pyrrolidine backbone is prevalent in numerous drug molecules targeting:
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Neurological disorders
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Cancer therapies
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Anti-inflammatory agents
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Enzyme inhibitors
The compound's stereochemical purity is crucial for developing enantioselective drugs with improved efficacy and reduced side effects .
Synthetic Methodologies
Research incorporating (R)-1-Cbz-3-Boc-Aminopyrrolidine typically utilizes the following synthetic approaches:
Synthetic Strategy | Description | Application Area |
---|---|---|
Sequential deprotection | Selective removal of Boc followed by Cbz (or vice versa) | Peptide synthesis, stepwise functionalization |
Site-selective coupling | Reaction at the 3-position after Boc removal | Creation of amide or sulfonamide derivatives |
Scaffold incorporation | Integration into larger molecular frameworks | Development of conformationally constrained molecules |
Chiral auxiliary | Utilization of stereocenter to direct further stereochemistry | Asymmetric synthesis of complex molecules |
Comparison with Related Compounds
(R)-1-Cbz-3-Boc-Aminopyrrolidine belongs to a family of protected pyrrolidine derivatives that serve similar functions in organic synthesis. Understanding its relationship to these compounds provides context for its specific applications.
Structural Analogs
Compound | CAS Number | Key Difference | Specific Applications |
---|---|---|---|
(R)-1-Cbz-3-aminopyrrolidine | 122536-73-6 | Lacks Boc protection | Direct coupling reactions at 3-position amine |
tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 | Lacks Cbz protection | Reactions requiring free pyrrolidine N-H |
(R)-3-Boc-aminopiperidine | 309956-78-3 | Six-membered ring | Applications requiring larger ring conformations |
These structural variations offer chemists options for different synthetic routes based on specific steric and electronic requirements of target molecules .
Protection Group Chemistry
The significance of (R)-1-Cbz-3-Boc-Aminopyrrolidine in synthetic chemistry is largely tied to its dual protection strategy, which exemplifies important principles in protection group chemistry.
Orthogonal Protection Strategy
Orthogonal protection refers to the use of protecting groups that can be removed under different conditions without affecting other protecting groups in the molecule. This property is particularly valuable in multi-step syntheses where selective functionalization is required.
The orthogonality of Boc and Cbz groups allows for:
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Selective deprotection of Boc under acidic conditions while maintaining Cbz integrity
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Selective removal of Cbz via hydrogenolysis without affecting the Boc group
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Sequential functionalization of different nitrogen centers
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Control over the regiochemistry of reactions in complex molecules
Deprotection Conditions
Protecting Group | Deprotection Conditions | Advantages | Considerations |
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Boc | TFA/DCM, HCl/dioxane | Fast reaction, high yields | Acid-sensitive functionalities must be absent |
Cbz | H₂, Pd/C in MeOH or EtOAc | Mild conditions, selective | Incompatible with other reducible groups |
Orthogonal removal sequence | Strategic planning required | Enables complex functionalization | Requires careful optimization of conditions |
The strategic use of these deprotection methods enables the synthesis of complex nitrogen-containing molecules with precise control over functional group manipulation .
Research Applications and Case Studies
Recent research utilizing (R)-1-Cbz-3-Boc-Aminopyrrolidine has demonstrated its versatility in pharmaceutical development and methodology research.
As a Building Block in Drug Discovery
The compound has been employed in the synthesis of:
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KIFC1-specific inhibitors for cancer therapy, where it contributes to the creation of a key intermediate in the synthetic pathway
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N6-substituted adenosine analogs, which have shown potential as A1AR agonists
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Various peptide-based therapeutics that benefit from the conformational constraints imposed by the pyrrolidine ring
Methodology Development
Researchers have utilized (R)-1-Cbz-3-Boc-Aminopyrrolidine to explore:
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Novel coupling reactions under various catalytic conditions
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Stereoselective transformations guided by the chiral center at C3
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Sequential functionalization strategies for the synthesis of complex nitrogen heterocycles
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Optimization of protection/deprotection sequences in challenging synthetic contexts
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